![molecular formula C15H12ClNO3S B5640446 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5640446.png)

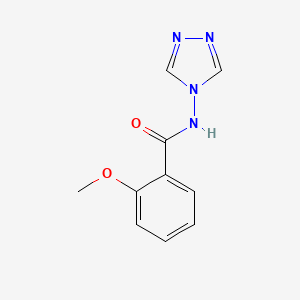

2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the Gewald reaction, a method known for constructing thiophene derivatives. Specifically, it is synthesized through the reaction of 2-mercaptoacetic acid with benzylidene derivatives of chloro aldehyde, prepared via the Vilsmeier reaction of 2-benzylidenecyclopentanone and cyclohexanone derivatives, obtained from condensation of various aromatic aldehydes (Kathiravan et al., 2017). Additionally, a related compound, 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, was synthesized through the application of the Gewald reaction, highlighting the versatility and utility of this method in generating thiophene derivatives (Kumar et al., 2008).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2-[(3-Chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, has been extensively analyzed through nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy, as well as X-ray single-crystal analysis. These techniques provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties (Kathiravan et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. For instance, the reaction with phenylisothiocyanate led to the formation of thiourea derivatives, which further react with active methylene reagents to give pyrimidine derivatives. Such reactions are indicative of the compound's versatility in chemical transformations (El-Sharkawy, 2012).

Mechanism of Action

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name |

2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S/c16-9-4-1-3-8(7-9)13(18)17-14-12(15(19)20)10-5-2-6-11(10)21-14/h1,3-4,7H,2,5-6H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJCICPUCVLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)

![N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5640371.png)

![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5640403.png)

![2-[(4-methoxy-2-pyridinyl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone dihydrochloride](/img/structure/B5640413.png)

![8-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5640416.png)

![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-3-yl]methyl}-2-chlorobenzamide](/img/structure/B5640419.png)

![2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5640426.png)

![7-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640436.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(4-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5640440.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5640456.png)